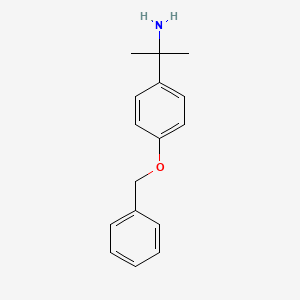![molecular formula C27H52BF4P2Rh+ B12444440 cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)
cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,2’S,5S,5’S)-2,2’,5,5’-tetraethyl-4’‘-methyl-1??,1’??-trispiro[bis(phospholane)-1,1’‘:1’,3’‘-[1??,3??]diphospha-[2]rhodacyclopentane-2’‘,1’‘’-[1]rhodatetracyclo[4.3.0.0(1),?.0(2),?]nonane]-2’‘’(9’‘’),5’‘’-dien-2’'-ylium tetrafluoroborate” is a complex organometallic compound. These compounds often exhibit unique chemical properties due to the presence of metal atoms within their molecular structure. This particular compound contains rhodium, a transition metal known for its catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the subsequent coordination of these ligands to the metal center. Common methods include:
Ligand Synthesis: The phospholane ligands are synthesized through reactions involving phosphorus trichloride and suitable organic substrates.
Metal Coordination: The ligands are then coordinated to rhodium through reactions in inert atmospheres, often using solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Small-scale synthesis in controlled environments.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the rhodium center changes its oxidation state.
Reduction: Reduction reactions can also occur, often involving hydrogen or other reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products depend on the specific reactions but may include various rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to their unique interactions with biological molecules.
Imaging: Used in imaging techniques due to their distinct spectroscopic properties.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Environmental Applications: Potential use in environmental remediation processes.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, often involving the coordination of the metal center with various substrates. The rhodium center can facilitate various chemical transformations by providing a site for reactions to occur.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium Complexes: Other rhodium-based compounds with different ligands.
Phospholane Ligands: Compounds with similar ligand structures but different metal centers.
Uniqueness
This compound’s unique structure, involving multiple spirocyclic phospholane ligands and a rhodium center, distinguishes it from other organometallic compounds. Its specific arrangement of ligands and metal atoms may confer unique catalytic properties and reactivity.
Propiedades
Fórmula molecular |
C27H52BF4P2Rh+ |
|---|---|
Peso molecular |
628.4 g/mol |
Nombre IUPAC |
cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C19H38P2.C8H12.BF4.Rh/c1-6-16-10-11-17(7-2)20(16)14-15(5)21-18(8-3)12-13-19(21)9-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-19H,6-14H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/p+2/t15?,16-,17-,18-,19-;;;/m0.../s1 |
Clave InChI |
YITCOHHRRJQIQR-PQUIENKZSA-P |
SMILES isomérico |
[B-](F)(F)(F)F.CC[C@H]1CC[C@@H]([PH+]1CC(C)[PH+]2[C@H](CC[C@@H]2CC)CC)CC.C1CC=CCCC=C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CCC1CCC([PH+]1CC(C)[PH+]2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)
![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12444408.png)


![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12444455.png)
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
